![molecular formula C7H4ClNS B2891818 6-Chlorothieno[3,2-c]pyridine CAS No. 1781989-24-9](/img/structure/B2891818.png)

6-Chlorothieno[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

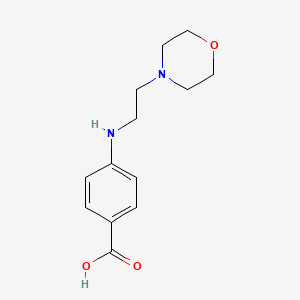

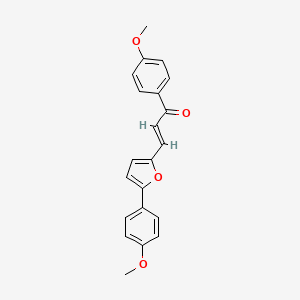

6-Chlorothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 170.64 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound derivatives involves several steps . The process starts with the reduction of the ethyl ester group using NaBH4, followed by the oxidation of 1º alcohol with MnO2. The aldehyde then undergoes cyclization with ethylmercapto acetate, leading to the formation of the thieno[3,2-c]pyridine ring. The ethyl group is then removed through hydrazinolysis, and the resulting compound undergoes condensation with selected aldehydes to yield the desired this compound-2-carbohydrazide-hydrazone derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with a thieno ring, with a chlorine atom attached to the 6th carbon of the fused ring system .Scientific Research Applications

Synthesis and Antibacterial Evaluation 6-Chlorothieno[3,2-c]pyridine has been used in the synthesis of hydrazone derivatives, which show potential as antibacterial agents. These derivatives were prepared from ethyl-4,6-dichloronicotinate, undergoing several chemical reactions including reduction, oxidation, cyclization, hydrazinolysis, and condensation. The resulting compounds were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, showing promising results when compared to the reference antibiotic norfloxacin (Rao, Rao, & Prasad, 2019).

Chemistry and Synthesis Techniques The compound has been a subject of various synthesis studies. For instance, 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine was obtained from a copper-promoted aminodechlorination of 6-chlorothieno[2,3-b]pyridine, showcasing a specific synthesis route and providing insight into the compound's mechanistic aspects (Klemm & Bajer, 1979).

Fluorescence Properties The impact of substituents on the absorption and fluorescence properties of thieno[3, 2-c]pyridine derivatives has been investigated. Research shows that specific substituents can significantly affect the fluorescence properties of these compounds, which is crucial for applications in materials science and photophysics (Chavan, Toche, & Chavan, 2017).

Synthesis and Antiviral Activity this compound has also been utilized in the synthesis of compounds with potential antiviral properties. For example, new 4-(phenylamino)thieno[2,3-b]pyridine derivatives synthesized from this compound demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1), indicating its potential in developing antiviral medications (Bernardino, Pinheiro, Ferreira, & Azevedo, 2004).

Src Kinase Inhibitory Activity In the field of cancer research, derivatives of 6-chlorothieno[3,2-b]pyridine have been identified as inhibitors of Src kinase activity, a protein associated with the progression of certain cancers. This highlights the compound's relevance in the development of new anticancer drugs (Boschelli et al., 2005).

Safety and Hazards

6-Chlorothieno[3,2-c]pyridine is classified as a hazardous substance. It carries the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name |

6-chlorothieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-3-6-5(4-9-7)1-2-10-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIXLCYOYVAIAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC(=NC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]ethanone](/img/structure/B2891735.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2891738.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2891741.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)

![N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2891755.png)